molecular formula C8H11BrN2 B1527719 2-(6-Bromopyridin-2-yl)propan-2-amine CAS No. 1192356-15-2

2-(6-Bromopyridin-2-yl)propan-2-amine

Cat. No. B1527719
M. Wt: 215.09 g/mol
InChI Key: JLHDHZUPTYHJFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Bromopyridin-2-yl)propan-2-amine is an organic compound that belongs to the family of pyridine-containing amines. It has a molecular formula of C8H11BrN2 and a molecular weight of 215.09 g/mol .


Molecular Structure Analysis

The InChI code for 2-(6-Bromopyridin-2-yl)propan-2-amine is 1S/C8H11BrN2/c1-8(2,10)6-3-4-7(9)11-5-6/h3-5H,10H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

2-(6-Bromopyridin-2-yl)propan-2-amine is a liquid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Domino Reactions ortho-Bromo(propa-1,2-dien-1-yl)arenes exhibit unique reactivity under palladium catalysis, especially in the presence of secondary amines, leading to the formation of enamines and indoles through domino reactions. This reactivity is crucial for developing synthetic strategies towards complex organic molecules, indicating the potential of bromopyridine derivatives in organic synthesis and medicinal chemistry (Masters, Wallesch, & Bräse, 2011).

Convertible Isocyanides 2-Bromo-6-isocyanopyridine has been identified as an optimal reagent for multicomponent chemistry due to its stability and synthetic efficiency. It showcases the role of bromopyridine derivatives in facilitating the creation of complex molecules, underlining their significance in pharmaceutical research and material science (van der Heijden, Jong, Ruijter, & Orru, 2016).

Amination and Ligand Synthesis Bromopyridine derivatives are pivotal in the amination of aryl halides using copper catalysis, leading to high yields of aminopyridines. This method is significant for developing pharmaceuticals and organic materials, highlighting the compound's utility in organic synthesis (Lang, Zewge, Houpis, & Volante, 2001). Additionally, sterically demanding iminopyridine ligands derived from 6-bromopyridine-2-amines have been synthesized for metal complexation, showing applications in catalysis and material science (Irrgang, Keller, Maisel, Kretschmer, & Kempe, 2007).

Chemoenzymatic Strategies The development of chemoenzymatic strategies using bromopyridine derivatives for synthesizing enantioenriched amines demonstrates the compound's importance in creating pharmacologically active substances. This approach offers an environmentally friendly alternative to traditional chemical syntheses, underscoring the versatility of bromopyridine derivatives in modern chemistry and drug development (Mourelle-Insua, Lopez-Iglesias, Gotor, & Gotor‐Fernández, 2016).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively .

properties

IUPAC Name

2-(6-bromopyridin-2-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-8(2,10)6-4-3-5-7(9)11-6/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHDHZUPTYHJFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=CC=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Bromopyridin-2-yl)propan-2-amine

Synthesis routes and methods

Procedure details

Combine N-[1-(6-bromo-pyridin-2-yl)-1-methyl-ethyl]-acetamide (3.3 g, 12.8 mmol) with 5N HCl (200 mL) and reflux overnight. Cool, add ice and neutralize with 1:1 ice: 50% NaOH until the mixture turns cloudy. Extract with dichloromethane, dry (Na2SO4), and evaporate to give 1-(6-bromo-pyridin-2-yl)-1-methyl-ethylamine (2.24 g, 81%). MS (m/z) 215 and 217 (M+H)+.
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(6-Bromopyridin-2-yl)propan-2-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(6-Bromopyridin-2-yl)propan-2-amine
Reactant of Route 3
2-(6-Bromopyridin-2-yl)propan-2-amine
Reactant of Route 4
2-(6-Bromopyridin-2-yl)propan-2-amine
Reactant of Route 5
2-(6-Bromopyridin-2-yl)propan-2-amine
Reactant of Route 6
2-(6-Bromopyridin-2-yl)propan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.